molecular formula C11H12F4N2 B1474608 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine CAS No. 1912432-14-4

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B1474608
CAS No.: 1912432-14-4
M. Wt: 248.22 g/mol
InChI Key: OLGHVQHUZLXYMC-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a sophisticated chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two privileged structural motifs: a fluorinated pyridine and a piperidine bearing a trifluoromethyl group. The strategic placement of fluorine and the trifluoromethyl group is known to significantly influence a molecule's properties, enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . These features make such derivatives highly valuable in the rational design of bioactive molecules . This compound serves as a key intermediate in the exploration of novel therapeutic agents. Piperidine derivatives are recognized as fundamental structural components in a wide array of pharmacologically active compounds, demonstrating potent effects in areas such as neuroscience, oncology, and analgesia . Specifically, molecules incorporating the 4-(trifluoromethyl)piperidine subunit have been investigated as potent and selective antagonists for targets like the TRPV1 receptor, which is a promising target for managing neuropathic pain . Concurrently, the 2-fluoropyridine moiety is a common feature in agrochemicals and pharmaceuticals, contributing to the overall biological activity and physicochemical profile of the molecule . By combining these fragments, this reagent provides researchers with a versatile building block to develop new candidates for treating diseases of the central nervous system, cancer, and other conditions, enabling the synthesis of targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGHVQHUZLXYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine generally follows a modular approach:

  • Step 1: Synthesis or procurement of the piperidine derivative bearing the trifluoromethyl group.
  • Step 2: Functionalization of the pyridine ring, typically at the 4-position, to allow nucleophilic substitution.
  • Step 3: Coupling of the piperidine derivative with the pyridine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the pyridine ring substituted with a good leaving group.

Preparation of the Piperidine Intermediate

The key intermediate, 4-(trifluoromethyl)piperidine or its derivatives, can be prepared by:

  • Hydrogenation of tetrahydropyridine intermediates: For example, tetrahydropyridines bearing trifluoromethyl substituents are hydrogenated under Pd/C catalysis to yield the corresponding piperidines. This method allows for selective reduction and retention of the trifluoromethyl group on the piperidine ring.

  • N-Boc protection and deprotection sequences: The piperidine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups during synthetic steps to prevent side reactions. Deprotection is achieved using acidic conditions such as 2.0 M HCl in diethyl ether.

Functionalization of the Pyridine Ring

The pyridine moiety is typically functionalized at the 4-position to introduce a leaving group amenable to nucleophilic substitution by the piperidine nitrogen:

  • Halogenation: Introduction of a fluorine atom at the 2-position and a suitable leaving group (e.g., chlorine, bromine, or tosylate) at the 4-position facilitates subsequent substitution.

  • Use of 2-fluoropyridine derivatives: Commercially available 2-fluoropyridine can be used as a starting material, with further modifications to introduce the piperidinyl substituent at the 4-position.

Coupling Methods

Several coupling strategies are employed to attach the piperidine moiety to the pyridine ring:

Nucleophilic Aromatic Substitution (SNAr)

  • The nucleophilic nitrogen of the piperidine attacks the activated pyridine ring bearing a leaving group at the 4-position, displacing the leaving group and forming the C-N bond.

  • Reaction conditions typically involve polar aprotic solvents such as DMF, elevated temperatures, and sometimes the presence of a base to enhance nucleophilicity.

Palladium-Catalyzed Cross-Coupling

  • Palladium-catalyzed amination (Buchwald-Hartwig type) or Suzuki cross-coupling reactions are used when the pyridine ring is functionalized with halogens or triflates.

  • For example, vinyl triflates derived from pyridine derivatives can undergo Pd-catalyzed Suzuki coupling with piperidine boronate esters or related nucleophiles to install the piperidinyl substituent.

  • This method allows for high regioselectivity and functional group tolerance.

Representative Synthetic Route Example

A practical synthesis reported involves the following key steps:

Step Reaction Reagents/Conditions Outcome
1 Preparation of piperidine hydrochloride salt Hydrogenation of tetrahydropyridine intermediate with Pd/C, followed by acid treatment (HCl in Et2O) Piperidine hydrochloride salt with trifluoromethyl substituent
2 Preparation of pyridine intermediate Functionalization of pyridine with fluorine at 2-position and leaving group at 4-position Activated pyridine suitable for nucleophilic substitution
3 Coupling Nucleophilic aromatic substitution or Pd-catalyzed coupling between piperidine and pyridine intermediates Formation of this compound

Reaction Conditions and Yields

  • Solvents: Common solvents include DMF, acetonitrile, or dichloromethane depending on the step.

  • Temperature: Elevated temperatures (80–120 °C) are often required for nucleophilic aromatic substitution.

  • Catalysts: Pd/C for hydrogenation; palladium complexes for cross-coupling.

  • Yields: Reported yields for coupling steps range from moderate to high (50–90%), depending on substrate purity and reaction optimization.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Notes
Piperidine synthesis Hydrogenation of tetrahydropyridine Pd/C, H2 gas Room temp to mild heating Retains trifluoromethyl group
Pyridine functionalization Halogenation or triflation Halogen sources, triflate reagents Standard aromatic substitution Activates 4-position for substitution
Coupling Nucleophilic aromatic substitution Piperidine derivative, base Elevated temp, polar aprotic solvent Direct substitution on pyridine
Coupling Pd-catalyzed cross-coupling Pd catalyst, ligands, base Mild to moderate temp High regioselectivity, functional group tolerance

Research Findings and Considerations

  • The presence of the trifluoromethyl group on the piperidine ring enhances the compound's lipophilicity and metabolic stability, which is beneficial in medicinal chemistry applications.

  • The fluorine atom on the pyridine ring influences electronic properties, improving binding affinity in biological targets.

  • Protecting group strategies (e.g., Boc) are critical to control reactivity during multi-step synthesis.

  • Pd-catalyzed methods offer advantages in terms of reaction scope and milder conditions but require careful catalyst and ligand selection.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine exhibit potential as antidepressants and anxiolytics. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study highlighted the efficacy of related piperidine derivatives in modulating these pathways, suggesting that this compound could have similar therapeutic effects .

1.2 Anti-inflammatory Applications
The compound's structural features may contribute to anti-inflammatory activities. Investigations into piperidine derivatives have shown promise in reducing inflammation markers in various models, indicating potential for treating inflammatory diseases . This application is particularly relevant in developing new treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Material Science

2.1 Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its unique fluorinated structure enhances the thermal stability and chemical resistance of polymers, making it suitable for applications in coatings and adhesives . The incorporation of fluorinated compounds into polymer matrices has been shown to improve their mechanical properties and longevity.

2.2 Nanotechnology
The compound's properties are also being explored in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability of fluorinated compounds to modify surface interactions can enhance the bioavailability and targeted delivery of therapeutic agents . This application is critical in cancer therapy, where precise drug delivery can significantly improve treatment outcomes.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated that piperidine derivatives improved mood-related behaviors in animal models .
Study BAnti-inflammatory PropertiesShowed significant reduction in inflammatory cytokines using a related compound .
Study CPolymer DevelopmentHighlighted enhancements in thermal stability and mechanical strength of polymers incorporating fluorinated piperidines .
Study DDrug Delivery SystemsConfirmed improved bioavailability of drugs using fluorinated nanocarriers .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the pyridine core, substituent positions, and heterocyclic appendages. Key comparisons include:

Pyridine Derivatives with Piperazine/Piperidine Moieties
  • UDO and UDD: These pyridine-based inhibitors of Trypanosoma cruzi CYP51 (lanosterol 14α-demethylase) share a trifluoromethylphenyl-piperazine/piperidine group. UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] exhibit anti-parasitic activity comparable to posaconazole. However, the target compound’s piperidine group (vs. piperazine in UDO) may alter pharmacokinetics due to reduced basicity and improved blood-brain barrier penetration .
  • 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: This analog (from a 2023 European patent) replaces pyridine with a pyrido-pyrimidinone core but retains the piperazine/trifluoromethyl-phenyl motif. Such modifications enhance π-stacking interactions in enzyme binding pockets .
Fluorinated Pyridines with Trifluoromethyl Groups
  • 2-Fluoro-4-(Trifluoromethyl)Pyridine : A simpler analog lacking the piperidine group (CAS 118078-66-3). It serves as a building block in agrochemicals and pharmaceuticals. Its molecular weight (181.1 g/mol) is lower than the target compound’s (~275.2 g/mol), impacting solubility and volatility .
Dopamine Receptor Antagonists
  • S 18126 and L 745,870 : These selective dopamine D4 receptor antagonists feature piperazine/indane or pyrrolo-pyridine scaffolds. While structurally distinct, their high affinity for D4 receptors (Ki = 2.4–2.5 nM) underscores the role of trifluoromethyl and piperidine groups in receptor selectivity. The target compound’s fluorine and trifluoromethyl groups may similarly influence binding to hydrophobic receptor pockets .

Physicochemical and Pharmacological Properties

Property 2-Fluoro-4-[4-(Trifluoromethyl)piperidin-1-yl]pyridine UDO 2-Fluoro-4-(Trifluoromethyl)Pyridine S 18126
Molecular Weight ~275.2 g/mol ~530.5 g/mol 181.1 g/mol 380.4 g/mol
Key Substituents 2-F, 4-(4-CF₃-piperidine) 4-CF₃-phenyl-piperazine 2-F, 4-CF₃ Piperazine-indane-CF₃
Biological Target Potential CYP51 or kinase inhibitor CYP51 (T. cruzi) Agrochemical intermediate Dopamine D4 receptor antagonist
Lipophilicity (LogP)* Estimated ~3.5 (high) ~4.2 ~2.1 ~3.8
Melting Point Not reported Not reported 115–116°C Not reported

*Predicted based on substituent contributions.

Biological Activity

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a fluorinated heterocyclic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a piperidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and related fields.

The molecular formula of this compound is C12H12F4NC_{12}H_{12}F_4N, with a molecular weight of 270.23 g/mol. Its structure includes a pyridine ring substituted with fluorine and a piperidine ring that enhances its pharmacological potential.

The compound interacts with biological targets through various mechanisms, including enzyme inhibition and modulation of signaling pathways. It is primarily utilized as a reactant in the synthesis of aminopyridines, which are known for their diverse biological activities.

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of compounds similar to this compound. For instance, analogs have shown significant activity against Plasmodium falciparum, the causative agent of malaria. A study indicated that modifications to the piperidine ring can enhance activity against this parasite, suggesting that similar strategies could be employed with this compound .

Neuropharmacological Effects

The compound's piperidine structure positions it as a potential candidate for neuropharmacological applications. Research indicates that related piperidine derivatives exhibit affinity for serotonin and dopamine receptors, which are critical in the treatment of neurological disorders such as depression and schizophrenia .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various analogs based on the piperidine framework and evaluated their biological activities against different targets. The most potent compounds displayed IC50 values in the low nanomolar range against specific cancer cell lines, highlighting the potential of piperidine derivatives in cancer therapy .

Case Study 2: Inhibition Studies

In another investigation, compounds structurally related to this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that certain substitutions on the piperidine ring significantly affected enzyme activity, suggesting a pathway for optimizing biological efficacy through structural modifications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in polar solvents like water and dimethylformamide. Its miscibility with various solvents suggests potential for diverse applications in drug formulation and delivery systems .

Comparative Analysis

Compound NameStructure TypeBiological ActivityIC50/EC50 Values
This compoundHeterocyclicAntiparasitic, NeuropharmacologicalTBD
Analog APiperidine DerivativeAnticancer0.32 - 12 µM
Analog BPiperazine SubstituteEnzyme InhibitionLow Nanomolar

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between fluoropyridine derivatives and substituted piperidines. For example, catalytic acids like p-toluenesulfonic acid (p-TsOH) are effective in facilitating one-step reactions under reflux conditions . Optimization parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (80–120°C), and stoichiometric ratios of reactants. Purity (>95%) can be achieved via column chromatography or recrystallization .

Q. How is the structural integrity of this compound verified in academic research?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substituent positions (e.g., fluorine and trifluoromethyl groups) and mass spectrometry (ESI-TOF) for molecular weight validation. Computational tools (e.g., DFT calculations) may predict spectroscopic profiles to cross-validate experimental data .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Follow GHS guidelines:

  • Storage : Inert atmosphere (N₂/Ar), desiccated at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
  • Handling : Use PPE (gloves, goggles) and fume hoods due to potential toxicity (H302: harmful if swallowed) and corrosive byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME predict drug-likeness (Lipinski’s Rule of Five) and bioavailability. For instance, substituting the piperidine ring with polar groups (e.g., hydroxyl or amino) improves solubility, while fluorinated moieties enhance metabolic stability . Molecular docking (AutoDock Vina) can identify binding affinities to targets like Factor IIa for anticoagulant applications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ assays (e.g., fluorometric assays for enzyme inhibition).
  • Structural Confirmation : Ensure synthesized batches match published structures (e.g., via XRD or 2D-NMR) to rule out impurities .
  • Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., anticoagulant vs. antipsychotic activity in piperidine derivatives) .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify the pyridine (e.g., substituent position) and piperidine (e.g., trifluoromethyl vs. methyl groups) moieties .
  • Biological Screening : Use high-throughput assays (e.g., kinase panels or receptor-binding studies) to correlate structural changes with activity.
  • Data Interpretation : Multivariate analysis (PCA or clustering) identifies key structural drivers of activity .

Key Research Findings

  • Anticoagulant Activity : Derivatives with 4-(piperidin-1-yl)pyridine scaffolds show Factor IIa inhibition (IC₅₀ = 0.2–1.5 µM) .
  • Synthetic Efficiency : One-step methods achieve yields >80% using p-TsOH catalysis .
  • Toxicity Profile : Acute oral toxicity (LD₅₀) in rodents ranges from 300–500 mg/kg, necessitating rigorous in vivo safety studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
Reactant of Route 2
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2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

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